Melatonin

Vue d'ensemble

Description

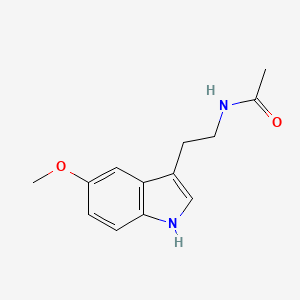

La mélatonine, de nom chimique N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]acétamide, est une hormone naturelle produite par la glande pinéale du cerveau. Elle joue un rôle crucial dans la régulation du cycle veille-sommeil, également connu sous le nom de rythme circadien. Découverte en 1958 par Aaron B. Lerner et ses collègues, la mélatonine est dérivée de l'acide aminé tryptophane et se retrouve dans divers organismes, y compris les humains, les animaux, les plantes et les bactéries .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La mélatonine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la réaction du 3-amino-1-propanol avec la p-anisidine, suivie d'une série de réactions comprenant la salification, l'acylation, la substitution, la diazotation, la cyclisation, l'hydrolyse et la décarboxylation . Une autre méthode implique l'hydroxylation du tryptophane par la tryptophane-5-hydroxylase pour produire du 5-hydroxytryptophane, qui est ensuite décarboxylé pour produire de la sérotonine. La sérotonine est ensuite acétylée et méthylée pour former de la mélatonine .

Méthodes de production industrielle : La production industrielle de mélatonine implique généralement les méthodes de synthèse chimique mentionnées ci-dessus, en mettant l'accent sur l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Le processus comprend souvent des étapes telles que la cristallisation et la purification pour obtenir de la mélatonine de haute qualité adaptée à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : La mélatonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, en présence d'espèces réactives de l'oxygène, la mélatonine peut être oxydée pour former de la N1-acétyl-N2-formyl-5-méthoxykynuramine .

Réactifs et conditions courants :

Oxydation : Les espèces réactives de l'oxygène, telles que le peroxyde d'hydrogène, sont couramment utilisées pour oxyder la mélatonine.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire les dérivés de la mélatonine.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme le chlorure de benzyle pour former de nouveaux dérivés de la mélatonine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la mélatonine, tels que la N1-acétyl-N2-formyl-5-méthoxykynuramine, qui présentent des propriétés biologiques distinctes .

4. Applications de la recherche scientifique

La mélatonine a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisée comme réactif dans la synthèse de nouveaux composés et dérivés.

- Étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres .

Biologie :

- Investigée pour son rôle dans la régulation des rythmes circadiens et des cycles de sommeil.

- Étudiée pour ses effets sur la fonction immunitaire et la santé reproductive .

Médecine :

- Utilisée dans le traitement des troubles du sommeil, tels que l'insomnie et le décalage horaire.

- Explorée pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, le cancer et les troubles de l'humeur .

Industrie :

- Incorporée dans les compléments alimentaires et les médicaments en vente libre.

- Utilisée dans l'industrie cosmétique pour ses propriétés antioxydantes .

5. Mécanisme d'action

La mélatonine exerce ses effets principalement par la liaison aux récepteurs de la mélatonine, en particulier le récepteur 1 de la mélatonine et le récepteur 2 de la mélatonine. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G et sont impliqués dans diverses voies de signalisation . La mélatonine régule le cycle veille-sommeil en influençant la libération de neurotransmetteurs et d'hormones qui favorisent le sommeil. Elle agit également comme un puissant antioxydant, piégeant les radicaux libres et favorisant l'expression des enzymes antioxydantes .

Applications De Recherche Scientifique

Sleep Disorders

Melatonin is widely recognized for its effectiveness in treating sleep disorders, particularly insomnia and circadian rhythm disturbances. Clinical studies indicate that this compound supplementation can significantly improve sleep onset latency and overall sleep quality.

- Mechanism of Action : Recent research has elucidated how this compound promotes sleep by inhibiting orexin neurons in the brain, which are responsible for wakefulness. Targeting the MT1 receptor appears to maximize sleep benefits with minimal side effects .

- Clinical Evidence : A meta-analysis found that this compound helps individuals fall asleep approximately four minutes faster and increases total sleep duration by about thirteen minutes . Additionally, it is considered a first-line treatment for insomnia in older adults due to its safety profile compared to synthetic sleep medications.

Neurodegenerative Disorders

This compound exhibits neuroprotective properties, making it a candidate for managing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Research Findings : Studies have shown that this compound administration can inhibit neural cell abnormalities associated with Alzheimer's disease and may prevent memory disturbances . Furthermore, it has been suggested as a therapeutic agent to resynchronize biological rhythms disrupted in neurodegenerative conditions .

- Case Studies : Clinical trials are ongoing to evaluate this compound's efficacy as a neuroprotective agent in various neurodegenerative disorders, highlighting its potential role in improving cognitive function and slowing disease progression.

Cancer Treatment

This compound has been investigated for its role in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of conventional treatments like chemotherapy.

- Efficacy : Research indicates that this compound can reduce the side effects of chemotherapy and improve patient quality of life by mitigating symptoms such as nausea and fatigue . Additionally, it may have direct anti-tumor effects by regulating tumor progression and enhancing the immune response against cancer cells .

- Clinical Trials : Various studies are assessing this compound's role in different cancer types, with preliminary results suggesting beneficial outcomes when used alongside traditional therapies.

Cardiovascular Health

Emerging evidence suggests that this compound may positively impact cardiovascular health by regulating blood pressure and improving endothelial function.

- Clinical Insights : this compound supplementation has been linked to reduced arterial hypertension and improved vascular health markers in patients with cardiovascular diseases .

- Research Trends : Ongoing studies aim to clarify the mechanisms through which this compound influences cardiovascular parameters and its potential as a preventive measure against heart diseases.

Gastrointestinal Disorders

This compound's protective effects on the gastrointestinal tract have been explored, particularly concerning conditions like irritable bowel syndrome and inflammatory bowel diseases (IBD).

- Findings : Clinical trials have shown that this compound can protect gastric mucosa and improve symptoms associated with gastrointestinal disorders . However, results regarding its efficacy in IBD are mixed, necessitating further investigation.

Other Applications

Beyond the aforementioned areas, this compound is also being studied for its potential benefits in:

- Fibromyalgia and Chronic Fatigue Syndrome : Preliminary data suggest possible therapeutic benefits, although more research is needed to establish conclusive evidence .

- Reproductive Health : this compound is being investigated for its role in fertility treatments and neonatal care, showing promise as an adjunct therapy during in vitro fertilization procedures .

- Obesity Management : Research indicates that this compound may help regulate metabolic disorders associated with obesity .

Mécanisme D'action

Melatonin exerts its effects primarily through binding to this compound receptors, specifically this compound receptor 1 and this compound receptor 2. These receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . This compound regulates the sleep-wake cycle by influencing the release of neurotransmitters and hormones that promote sleep. It also acts as a potent antioxidant, scavenging free radicals and promoting the expression of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

La mélatonine est unique dans son double rôle de régulateur des rythmes circadiens et d'antioxydant. Les composés similaires incluent :

Sérotonine : Un précurseur de la mélatonine, impliqué dans la régulation de l'humeur et le sommeil.

N-acétyl-sérotonine : Un intermédiaire dans la synthèse de la mélatonine, avec des effets similaires mais moins puissants.

Tryptophane : Un acide aminé précurseur de la sérotonine et de la mélatonine, impliqué dans diverses voies métaboliques

Comparée à ces composés, la mélatonine a un effet plus marqué sur la régulation du sommeil et l'activité antioxydante, ce qui en fait un composé précieux à la fois pour la recherche et les applications thérapeutiques.

Activité Biologique

Melatonin, a hormone primarily produced by the pineal gland, is widely recognized for its role in regulating circadian rhythms and sleep-wake cycles. However, its biological activities extend far beyond these functions, influencing various physiological processes and exhibiting potential therapeutic effects across multiple domains. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects through specific receptors, primarily MT1 and MT2, which are G protein-coupled receptors located in various tissues including the brain, retina, and immune system. Activation of these receptors leads to various intracellular signaling pathways that modulate physiological functions.

- MT1 Receptor : Inhibits adenylate cyclase activity, reducing cyclic AMP levels.

- MT2 Receptor : Involved in phosphoinositide hydrolysis, affecting calcium signaling.

Additionally, this compound has non-receptor mediated actions such as direct antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .

1. Circadian Rhythm Regulation

This compound plays a critical role in regulating sleep patterns and circadian rhythms. Studies have shown that this compound administration can significantly improve sleep quality and reduce sleep onset latency in various populations including shift workers and individuals with insomnia .

| Study | Population | This compound Dose | Outcome |

|---|---|---|---|

| Sadeghniiat-Haghighi et al. | 118 female nurses | 5 mg | Decreased sleep onset latency (p < 0.05) |

| Bjorvatn et al. | 38 oil rig workers | 3 mg | Reduced daytime sleepiness (p = 0.016) |

| Sharkey et al. | 21 healthy adults | 1.8 mg | Prevented decrease in sleep time (p < 0.05) |

2. Antioxidant Activity

This compound acts as a potent antioxidant, protecting cellular components from oxidative damage. It enhances mitochondrial function by preventing DNA mutations and supporting the respiratory chain complexes . This action is particularly important in muscle tissues where oxidative stress can lead to frailty and decreased performance.

3. Effects on Stem Cells

Research indicates that this compound promotes the proliferation and differentiation of mesenchymal stem cells (MSCs). A study demonstrated that this compound treatment upregulated the expression of key stem cell markers and maintained the self-renewability of MSCs during in vitro expansion .

| Effect of this compound on MSCs | Result |

|---|---|

| Proliferation | Enhanced cell growth |

| Differentiation | Improved functionality |

| Stemness Maintenance | Upregulation of Sox2 |

Case Studies

Case Study: Bipolar Disorder

A notable case involved a 10-year-old boy with refractory bipolar disorder who experienced rapid relief from insomnia following this compound treatment. This intervention not only alleviated sleep disturbances but also contributed to stabilizing his mood without recurrence of manic episodes over a prolonged period .

Case Study: Sleep Disorders in Shift Workers

In emergency medical technicians working night shifts, this compound supplementation was assessed for its efficacy in improving sleep quality. While some studies reported no significant benefits, others indicated that this compound could enhance sleep duration under specific conditions .

Therapeutic Applications

This compound's diverse biological activities suggest potential therapeutic applications across various health conditions:

- Sleep Disorders : Effective in treating insomnia and circadian rhythm disorders.

- Neuroprotection : May protect against neurodegenerative diseases through its antioxidant properties.

- Metabolic Disorders : Influences adipose tissue function and may aid in managing obesity-related conditions .

- Cancer Research : Emerging evidence suggests this compound might enhance the efficacy of cancer treatments by improving immune response and reducing side effects .

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Melatonin is a derivative of tryptophan. It binds to melatonin receptor type 1A, which then acts on adenylate cylcase and the inhibition of a cAMP signal transduction pathway. Melatonin not only inhibits adenylate cyclase, but it also activates phosphilpase C. This potentiates the release of arachidonate. By binding to melatonin receptors 1 and 2, the downstream signallling cascades have various effects in the body. The melatonin receptors are G protein-coupled receptors and are expressed in various tissues of the body. There are two subtypes of the receptor in humans, melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). Melatonin and melatonin receptor agonists, on market or in clinical trials, all bind to and activate both receptor types.The binding of the agonists to the receptors has been investigated for over two decades or since 1986. It is somewhat known, but still not fully understood. When melatonin receptor agonists bind to and activate their receptors it causes numerous physiological processes. MT1 receptors are expressed in many regions of the central nervous system (CNS): suprachiasmatic nucleus of the hypothalamus (SNC), hippocampus, substantia nigra, cerebellum, central dopaminergic pathways, ventral tegmental area and nucleus accumbens. MT1 is also expressed in the retina, ovary, testis, mammary gland, coronary circulation and aorta, gallbladder, liver, kidney, skin and the immune system. MT2 receptors are expressed mainly in the CNS, also in the lung, cardiac, coronary and aortic tissue, myometrium and granulosa cells, immune cells, duodenum and adipocytes. The binding of melatonin to melatonin receptors activates a few signaling pathways. MT1 receptor activation inhibits the adenylyl cyclase and its inhibition causes a rippling effect of non activation; starting with decreasing formation of cyclic adenosine monophosphate (cAMP), and then progressing to less protein kinase A (PKA) activity, which in turn hinders the phosphorilation of cAMP responsive element-binding protein (CREB binding protein) into P-CREB. MT1 receptors also activate phospholipase C (PLC), affect ion channels and regulate ion flux inside the cell. The binding of melatonin to MT2 receptors inhibits adenylyl cyclase which decreases the formation of cAMP.[4] As well it hinders guanylyl cyclase and therefore the forming of cyclic guanosine monophosphate (cGMP). Binding to MT2 receptors probably affects PLC which increases protein kinase C (PKC) activity. Activation of the receptor can lead to ion flux inside the cell., Melatonin is implicated in numerous physiological processes, including circadian rhythms, stress, and reproduction, many of which are mediated by the hypothalamus and pituitary. The physiological actions of melatonin are mainly mediated by melatonin receptors. /The authors/ describe the distribution of the melatonin receptor MT1 in the human hypothalamus and pituitary by immunocytochemistry. MT1 immunoreactivity showed a widespread pattern in the hypothalamus. In addition to the area of the suprachiasmatic nucleus (SCN), a number of novel sites, including the paraventricular nucleus (PVN), periventricular nucleus, supraoptic nucleus (SON), sexually dimorphic nucleus, the diagonal band of Broca, the nucleus basalis of Meynert, infundibular nucleus, ventromedial and dorsomedial nucleus, tuberomamillary nucleus, mamillary body, and paraventricular thalamic nucleus were observed to have neuronal MT1 receptor expression. No staining was observed in the nucleus tuberalis lateralis and bed nucleus of the stria terminalis. The MT1 receptor was colocalized with some vasopressin (AVP) neurons in the SCN, colocalized with some parvocellular and magnocellular AVP and oxytocine (OXT) neurons in the PVN and SON, and colocalized with some parvocellular corticotropin-releasing hormone (CRH) neurons in the PVN. In the pituitary, strong MT1 expression was observed in the pars tuberalis, while a weak staining was found in the posterior and anterior pituitary. These findings provide a neurobiological basis for the participation of melatonin in the regulation of various hypothalamic and pituitary functions. The colocalization of MT1 and CRH suggests that melatonin might directly modulate the hypothalamus-pituitary-adrenal axis in the PVN, which may have implications for stress conditions such as depression., A major mechanism through which melatonin reduces the development of breast cancer is based on its anti-estrogenic actions by interfering at different levels with the estrogen-signalling pathways. Melatonin inhibits both aromatase activity and expression in vitro (MCF-7 cells) as well as in vivo, thus behaving as a selective estrogen enzyme modulator. The objective of this study was to study the effect of MT1 melatonin receptor overexpression in MCF-7 breast cancer cells on the aromatase-suppressive effects of melatonin. Transfection of the MT1 melatonin receptor in MCF-7 cells significantly decreased aromatase activity of the cells and MT1-transfected cells showed a level of aromatase activity that was 50% of vector-transfected MCF-7 cells. The proliferation of estrogen-sensitive MCF-7 cells in an estradiol-free media but in the presence of testosterone (an indirect measure of aromatase activity) was strongly inhibited by melatonin in those cells overexpressing the MT1 receptor. This inhibitory effect of melatonin on cell growth was higher on MT1 transfected cells than in vector transfected ones. In MT1-transfected cells, aromatase activity (measured by the tritiated water release assay) was inhibited by melatonin (20% at 1 nM; 40% at 10 microM concentrations). The same concentrations of melatonin did not significantly influence the aromatase activity of vector-transfected cells. MT1 melatonin receptor transfection also induced a significant 55% inhibition of aromatase steady-state mRNA expression in comparison to vector-transfected MCF-7 cells (p<0.001). In addition, in MT1-transfected cells melatonin treatment inhibited aromatase mRNA expression and 1 nM melatonin induced a higher and significant down-regulation of aromatase mRNA expression (p<0.05) than in vector-transfected cells. The findings presented herein point to the importance of MT1 melatonin receptor in mediating the oncostatic action of melatonin in MCF-7 human breast cancer cells and confirm MT1 melatonin receptor as a major mediator in the melatonin signalling pathway in breast cancer., Almost all the melatonin formed in mammals is synthesized within the pineal gland... The tryptophan is first 5-hydroxylated (by the enzyme tryptophan hydroxylase) and then decarboxylated (by the enzyme aromatic L-amino acid decarboxylase) to form 5-hydroxytryptamine or serotonin. During daylight hours, the serotonin in pinealocytes tends to be stored, and is unavailable to enzymes (monoamine oxidase and the melatonin-forming enzymes) that would otherwise act on it. With the onset of darkness, postganglionic sympathetic outflow to the pineal increases, and the consequent release of norepinephrine onto pinealocytes causes stored serotonin to become accessible for intracellular metabolism. At the same time, the norepinephrine activates the enzymes (especially serotonin-N-acetyltransferase (SNAT), but also hydroxyindole-O-methyltransferase (HIOMT)) that convert serotonin to melatonin. Consequently, pineal melatonin levels rises manifold. ... The melatonin then diffuses out of the pineal gland into the blood stream and cerebrospinal fluid, rapidly raising human plasma melatonin levels from about 2-10 to 100-200 pg/mL. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 | |

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.